5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride
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Overview
Description
5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride is a chemical compound with the molecular formula C9H14Cl2FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a fluorine atom at the 5-position and a piperidin-4-yl group at the 4-position of the pyrimidine ring, making it a significant molecule in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor.
Attachment of the Piperidin-4-yl Group: The piperidin-4-yl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Including crystallization, distillation, and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or piperidin-4-yl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Piperidine in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-4-(piperidin-4-yl)pyrimidine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways, leading to changes in cellular functions such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
5-fluorouracil: Another fluorinated pyrimidine used in cancer treatment.
4-(piperidin-4-yl)pyrimidine: Lacks the fluorine atom but shares the piperidin-4-yl group.
Uniqueness
Fluorine Substitution: The presence of the fluorine atom at the 5-position enhances the compound’s biological activity and stability.
Piperidin-4-yl Group: Provides additional pharmacophoric features, making it a versatile scaffold in drug design.
Properties
CAS No. |
2680543-25-1 |
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Molecular Formula |
C9H14Cl2FN3 |
Molecular Weight |
254.13 g/mol |
IUPAC Name |
5-fluoro-4-piperidin-4-ylpyrimidine;dihydrochloride |
InChI |
InChI=1S/C9H12FN3.2ClH/c10-8-5-12-6-13-9(8)7-1-3-11-4-2-7;;/h5-7,11H,1-4H2;2*1H |
InChI Key |
PQDZIJASOFVBHU-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=NC=C2F.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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